molecular formula C13H19ClN2 B1454511 [3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine CAS No. 1341165-91-0

[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine

Cat. No. B1454511
CAS RN: 1341165-91-0
M. Wt: 238.75 g/mol
InChI Key: NKYVEBZXFQSYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine” is 1S/C13H20N2.2ClH/c1-11-3-2-8-15 (10-11)13-6-4-12 (9-14)5-7-13;;/h4-7,11H,2-3,8-10,14H2,1H3;2*1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors for cytochrome P450 isoforms, which play a critical role in drug metabolism, highlights the importance of understanding specific chemical interactions for pharmaceutical development and the prediction of drug-drug interactions (Khojasteh et al., 2011).

Neurochemistry and Neurotoxicity of MDMA

Studies on the neurochemistry and neurotoxicity of MDMA provide insights into the behavioral, psychological, and neurotoxic effects of psychoactive substances, which may relate to the broader pharmacological research on similar compounds (Mckenna & Peroutka, 1990).

Behavioral Pharmacology of 5-HT1B Antagonists

The behavioral pharmacology of selective 5-HT1B antagonists offers a glimpse into the therapeutic potential for anxiety and affective disorders, showcasing the importance of targeting specific neurotransmitter systems for drug development (Hudzik et al., 2003).

Pharmacological Review of Chlorogenic Acid

A pharmacological review of chlorogenic acid, a polyphenol with various therapeutic roles, underscores the potential of natural compounds in treating a wide range of disorders, highlighting the relevance of chemical research in identifying and optimizing biologically active compounds (Naveed et al., 2018).

properties

IUPAC Name

[3-chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-10-3-2-6-16(9-10)13-5-4-11(8-15)7-12(13)14/h4-5,7,10H,2-3,6,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYVEBZXFQSYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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